molecular formula C18H17BrN4O3S B2562348 N-(4-bromophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 899940-41-1

N-(4-bromophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2562348
CAS No.: 899940-41-1
M. Wt: 449.32
InChI Key: KONOPRMYLNUBEH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17BrN4O3S and its molecular weight is 449.32. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, including compounds with 4-bromophenyl substituents, highlights potential anticonvulsant properties. These compounds have been synthesized and evaluated for their interaction with anticonvulsant biotargets, such as the Type-A γ-aminobutyric acid receptor (GABAAR) and the gamma-aminobutyric acid-aminotransferase enzyme. Notably, a compound featuring the 4-bromophenyl substituent exhibited significant activity in extending the latency period and reducing the duration and severity of seizures in an animal model, indicating moderate anticonvulsant activity (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Antiviral and Antimicrobial Properties

Compounds containing the N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamide structure have demonstrated potent antiviral properties against human cytomegalovirus. A derivative with a dodecane-1,12-diyl linker showed significant virus inhibitory activity in vitro, suggesting potential for antiviral drug development (Paramonova, Snoeck, Andrei, Khandazhinskaya, & Novikov, 2020).

Antibacterial and Antifungal Activities

Synthetic efforts have led to the creation of various derivatives exhibiting antibacterial and antifungal activities. For instance, novel pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles showed promise against a range of bacterial and fungal pathogens. These findings underscore the compound's utility in developing new antimicrobial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

Properties

IUPAC Name

N-(4-bromophenyl)-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3S/c1-10-8-20-16-14(17(25)23(3)18(26)22(16)2)15(10)27-9-13(24)21-12-6-4-11(19)5-7-12/h4-8H,9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONOPRMYLNUBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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